molecular formula C8H8BrNO2 B13918534 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine

4-Bromo-2-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B13918534
M. Wt: 230.06 g/mol
InChI Key: JTRONGUJZHKIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(1,3-dioxolan-2-yl)pyridine (CAS 1260663-27-1) is a high-value pyridine derivative designed for advanced research and development, particularly in medicinal chemistry. This compound features both a bromo substituent and a 1,3-dioxolane-protected aldehyde group on its pyridine ring, making it a versatile synthetic intermediate . The 1,3-dioxolane group serves as a protected aldehyde or keto function, which can be readily deprotected under mild acidic conditions to generate reactive carbonyl compounds for further derivatization . This makes the compound an essential building block for the synthesis of more complex molecules, especially in constructing drug candidates such as Pyridin-2-yl-methylamine derivatives . With a molecular formula of C8H8BrNO2 and a molecular weight of 230.06 g/mol , it is characterized by high purity and consistent quality suitable for sensitive reactions. Researchers utilize this compound in various applications, including Suzuki-Miyaura cross-coupling and other metal-catalyzed reactions, where the bromo group acts as an excellent leaving site . Proper storage is essential for maintaining stability; it is recommended to be kept under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-2-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-10-7(5-6)8-11-3-4-12-8/h1-2,5,8H,3-4H2

InChI Key

JTRONGUJZHKIPK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 1,3 Dioxolan 2 Yl Pyridine

Strategies for Regioselective Functionalization of Pyridine (B92270) Rings

Achieving the desired 2,4-substitution pattern on a pyridine ring necessitates overcoming the inherent reactivity patterns of the heterocycle. This is typically accomplished through multi-step sequences that activate specific positions and direct incoming functional groups.

Direct electrophilic bromination of an unsubstituted pyridine ring is challenging and typically yields the 3-bromo isomer. To achieve regioselective bromination at the C4-position, a common and effective strategy involves the use of pyridine N-oxides. The N-oxide group significantly alters the electronic properties of the pyridine ring, activating the C2 and C4 positions for both nucleophilic and electrophilic substitution. researchgate.net

The synthesis of a 4-bromopyridine (B75155) derivative can be achieved by first oxidizing the parent pyridine to its N-oxide. This intermediate can then be halogenated under various conditions to favor substitution at the C4-position. Subsequent deoxygenation of the N-oxide group, often with a reducing agent like PCl₃ or PPh₃, yields the desired 4-bromopyridine. This N-oxide strategy provides a practical and efficient route to 4-halo-substituted pyridines, which are crucial intermediates in pharmaceutical synthesis. acs.orgnih.gov For instance, regioselective bromination of fused pyridine N-oxides has been achieved in high yields using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and a bromide source under mild conditions.

Table 1: General Strategy for C4-Bromination via N-Oxide

StepTransformationTypical ReagentsPurpose
1N-Oxidationm-CPBA, H₂O₂/AcOHActivates the pyridine ring at C2 and C4 positions.
2C4-BrominationPOBr₃, Br₂Introduces the bromine atom regioselectively at the C4-position.
3DeoxygenationPCl₃, PPh₃Removes the N-oxide to yield the final 4-bromopyridine.

The 1,3-dioxolane (B20135) group serves as a protecting group for the aldehyde functionality at the C2-position. This protection is crucial to prevent the aldehyde from undergoing unwanted side reactions during subsequent synthetic steps, such as bromination or cross-coupling reactions.

The introduction of the dioxolane moiety is achieved through an acetalization reaction. This typically involves treating the corresponding pyridine-2-carboxaldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA). The reaction is reversible, and to drive it to completion, the water generated during the reaction is typically removed using a Dean-Stark apparatus or a dehydrating agent. While a direct synthesis for the 4-bromo isomer is not detailed in the provided results, a similar procedure is described for the synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine (B186461) from 2-bromo-4-pyridinecarboxaldehyde and ethylene glycol, illustrating the general applicability of this method. prepchem.com This transformation is a standard and widely used method for protecting aldehydes in organic synthesis.

Convergent and Divergent Synthetic Routes

The synthesis of 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine can be approached through several routes, which can be broadly classified as convergent or divergent. These pathways differ in the order of bond-forming and functional group introduction steps.

A convergent and highly efficient approach to the target molecule begins with a pre-functionalized precursor, specifically 4-bromopyridine-2-carboxaldehyde. synblock.com This intermediate already possesses the required bromine atom at the C4-position and the aldehyde group at the C2-position. The synthesis is then completed in a single, high-yielding step involving the protection of the aldehyde as a dioxolane.

This route is advantageous as it minimizes the number of synthetic steps and simplifies purification. The key starting material, 4-bromopyridine-2-carboxaldehyde, serves as a critical building block for this pathway.

Table 2: Convergent Synthesis from 4-Bromopyridine-2-carboxaldehyde

PrecursorReagentsConditionsProduct
4-Bromopyridine-2-carboxaldehydeEthylene glycol, p-toluenesulfonic acid (catalyst)Benzene (B151609) or Toluene, reflux with Dean-Stark trapThis compound

A divergent, multi-step synthesis offers flexibility by starting from simpler, more readily available pyridine precursors. A logical sequence involves introducing the bromine atom first, followed by the elaboration of the C2-substituent and final protection.

One such pathway could commence with 2-methylpyridine (B31789) (2-picoline). The synthetic sequence would be as follows:

C4-Bromination: The 2-methylpyridine is first brominated at the C4-position to yield 4-bromo-2-methylpyridine (B16423). As with other pyridines, this may require an N-oxide strategy to ensure the correct regioselectivity.

Oxidation of the Methyl Group: The methyl group of 4-bromo-2-methylpyridine is then oxidized to an aldehyde. This transformation can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). A related process is the oxidation of 4-bromo-2-methylpyridine to 4-bromopyridine-2-carboxylic acid using potassium permanganate, which indicates the feasibility of oxidizing the methyl group. guidechem.com

Acetalization: The resulting 4-bromopyridine-2-carboxaldehyde is then subjected to acetalization with ethylene glycol, as described previously, to afford the final product.

Alternative synthetic strategies can provide access to the key 4-bromopyridine-2-carboxaldehyde intermediate from different starting points. One advanced method involves the use of 2,4-dibromopyridine (B189624).

In this approach, a regioselective metal-halogen exchange is performed. By treating 2,4-dibromopyridine with an organolithium reagent like n-butyllithium at a low temperature, the bromine atom at the more acidic C2-position can be selectively exchanged for lithium. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group at the C2-position. This sequence yields 4-bromopyridine-2-carboxaldehyde, which can then be converted to this compound by acetalization. This method highlights the use of modern organometallic techniques to achieve specific functionalization patterns on the pyridine ring.

Optimization of Reaction Conditions and Efficiency

The efficient synthesis of this compound, a crucial intermediate in the development of pharmaceuticals and agrochemicals, hinges on the careful optimization of reaction parameters. The primary method for its synthesis involves the protection of the aldehyde group of a corresponding bromo-pyridinecarboxaldehyde precursor as a cyclic acetal (B89532) using ethylene glycol. Achieving high yield and selectivity in this dioxolane formation is paramount.

Catalyst Systems for Enhanced Yield and Selectivity

The choice of catalyst is critical in the acetalization reaction required to form the dioxolane ring. Acid catalysts are typically employed to facilitate the reaction between the aldehyde and ethylene glycol.

One common and effective catalyst for the synthesis of a structurally similar isomer, 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, is p-toluenesulfonic acid (p-TsOH). prepchem.com This catalyst is effective in promoting the condensation reaction between 2-bromo-4-pyridinecarboxaldehyde and ethylene glycol, leading to high yields. prepchem.com The acidic nature of p-TsOH protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

Alternative catalyst systems have been explored for dioxolane synthesis in other contexts. For instance, Montmorillonite K10, a type of clay, has been used as a solid acid catalyst for the formation of 1,3-dioxolanes from aldehydes. nih.gov Such heterogeneous catalysts can offer advantages in terms of simplified work-up, as they can be removed by simple filtration. nih.gov In other advanced chemical systems, molecular catalysts like ruthenium complexes have been utilized for forming dioxolanes, although in different reaction cascades. nih.govrwth-aachen.de While not directly applied to bromo-pyridines, these examples suggest potential avenues for further optimization.

Table 1: Catalyst Systems in Dioxolane Formation

Catalyst Substrate Example Key Advantages
p-Toluenesulfonic acid 2-bromo-4-pyridinecarboxaldehyde High yield (82% for the isomer) prepchem.com
Montmorillonite K10 Salicylaldehyde Heterogeneous, easy removal nih.gov
Ruthenium Molecular Catalysts Aliphatic aldehydes High stereoselectivity nih.govrwth-aachen.de

Solvent Effects and Temperature Regimes in Dioxolane Formation

Solvent selection and temperature control are crucial for maximizing the efficiency of dioxolane formation. The reaction is a reversible equilibrium, and the removal of water is essential to drive the reaction towards the product side.

A common solvent for this type of reaction is benzene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. prepchem.com In the synthesis of 2-bromo-4-(1,3-dioxolan-2-yl)pyridine, the reaction mixture is heated under reflux in benzene for an extended period, typically around 18 hours, to ensure the complete removal of water and drive the reaction to completion. prepchem.com The high temperature associated with refluxing benzene provides the necessary activation energy for the reaction.

Other solvents have been shown to be effective for dioxolane synthesis. For example, 1,4-dioxane (B91453) has been identified as an optimal solvent for the synthesis of cyclic acetals in certain catalytic systems. nih.govrwth-aachen.de The choice of solvent can influence reaction rates and yields; for instance, polar aprotic solvents may enhance efficiency by stabilizing intermediates. mdpi.com The temperature is generally kept at the boiling point of the chosen solvent to facilitate both the reaction rate and the continuous removal of the water byproduct.

Table 2: Solvent and Temperature Conditions for Dioxolane Formation

Solvent Apparatus Temperature Purpose
Benzene Dean-Stark trap Reflux (approx. 80°C) Azeotropic removal of water to drive equilibrium prepchem.com
1,4-Dioxane Not specified Not specified Identified as optimal in certain Ru-catalyzed systems nih.govrwth-aachen.de

Isolation and Purification Strategies for High Purity

Achieving high purity of the final this compound product is essential for its use in subsequent synthetic steps. The purification process typically involves multiple steps to remove unreacted starting materials, catalyst, and byproducts.

A standard work-up procedure begins after the reaction is complete. The reaction mixture is first cooled and then made basic, often by adding a saturated aqueous solution of a weak base like sodium hydrogen carbonate (NaHCO₃). prepchem.com This step neutralizes the acid catalyst (p-toluenesulfonic acid), converting it into a salt that is soluble in the aqueous phase.

The organic layer, containing the desired product, is then separated and washed with water to remove any remaining water-soluble impurities. prepchem.com After washing, the organic layer is dried over an anhydrous salt, such as magnesium sulfate (B86663) (MgSO₄). nih.gov The solvent is subsequently removed by evaporation under reduced pressure. prepchem.comnih.gov

For the final purification to achieve high purity, distillation is a viable method for compounds that are thermally stable and have a suitable boiling point. prepchem.com An alternative and widely used technique is flash chromatography on a silica (B1680970) gel column. nih.govmdpi.com This method is highly effective for separating the target compound from impurities based on differences in polarity, often yielding products with purity levels exceeding 95-98%. achemblock.comcapotchem.cn

Table 3: Summary of Isolation and Purification Steps

Step Reagent/Method Purpose
Neutralization Saturated aq. NaHCO₃ Removes acid catalyst prepchem.com
Washing Water Removes water-soluble impurities prepchem.com
Drying Anhydrous MgSO₄ Removes residual water from the organic phase nih.gov
Solvent Removal Evaporation under reduced pressure Isolates the crude product prepchem.comnih.gov
Final Purification Distillation or Flash Chromatography Removes remaining impurities to achieve high purity prepchem.comnih.gov

Reactivity and Transformational Chemistry of 4 Bromo 2 1,3 Dioxolan 2 Yl Pyridine

Metal-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4-position of 4-Bromo-2-(1,3-dioxolan-2-YL)pyridine is a key functional handle for introducing a wide range of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, particularly in the synthesis of biaryl compounds, functionalized heterocycles, and molecules with extended conjugation.

Suzuki-Miyaura Coupling Investigations for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C4-position. The reaction is generally catalyzed by a palladium(0) complex and requires a base to activate the organoboron species.

Key to the success of the Suzuki-Miyaura coupling is the selection of the palladium catalyst, ligand, base, and solvent system. These parameters are often optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partners. For instance, the coupling of 4-bromoacetophenone with phenylboronic acid, a similar substrate, has been extensively studied with various bases such as sodium carbonate, potassium carbonate, and triethylamine, often in solvents like N,N-dimethylacetamide (DMA). beilstein-journals.org Such studies provide a foundation for predicting suitable conditions for the more complex this compound.

Table 1: Illustrative Suzuki-Miyaura Coupling of a Bromopyridine Derivative This table presents a generalized example based on typical conditions for Suzuki-Miyaura reactions involving bromopyridines.

EntryAryl Boronic AcidCatalystLigandBaseSolventYield (%)
1Phenylboronic acidPd(OAc)₂PPh₃K₂CO₃Toluene/H₂OHigh
24-Methoxyphenylboronic acidPd(PPh₃)₄-Na₂CO₃DioxaneHigh
33-Pyridylboronic acidPdCl₂(dppf)-Cs₂CO₃DMFModerate-High

Negishi Coupling Methodologies for Alkyl and Aryl Substitutions

The Negishi coupling offers a versatile method for the formation of C-C bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgwikipedia.org This reaction is particularly valuable for its ability to couple sp², sp³, and sp hybridized carbon atoms and for its high functional group tolerance. wikipedia.org For this compound, Negishi coupling can be employed to introduce a diverse array of alkyl and aryl substituents at the C4-position.

The organozinc reagents are typically prepared in situ or from pre-formed organolithium or Grignard reagents. Palladium catalysts, such as those bearing phosphine (B1218219) ligands like triphenylphosphine (B44618) or dppe, are commonly used and generally provide higher yields and functional group tolerance compared to nickel catalysts. wikipedia.org The reaction conditions must be anhydrous and oxygen-free due to the sensitivity of the organozinc reagents. wikipedia.org

Stille Coupling Applications and Scope

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orgorganic-chemistry.org This methodology is known for its mild reaction conditions and tolerance of a wide variety of functional groups, making it a valuable tool for the functionalization of this compound. organic-chemistry.org A key advantage of organostannanes is their stability towards air and moisture. organic-chemistry.org

The catalytic cycle of the Stille reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The primary drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is the premier method for introducing alkyne moieties onto aromatic rings like the pyridine (B92270) core of this compound. wikipedia.org

The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org The choice of palladium catalyst, copper source (typically CuI), and amine base (e.g., triethylamine, diisopropylethylamine) can significantly influence the reaction's efficiency. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

EntryAlkynePalladium CatalystCopper Co-catalystBaseSolventTemperature
1PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp - 60°C
2TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NEtDMFRoom Temp - 80°C
31-HexynePd(OAc)₂CuIPiperidineToluene50°C - 100°C

Note: This table provides generalized conditions for Sonogashira coupling reactions involving aryl bromides. Specific conditions for this compound would require experimental optimization.

Palladium and Nickel Catalysis in Pyridine Functionalization

Both palladium and nickel catalysts are central to the functionalization of pyridines. Palladium catalysts are the most extensively used for a wide array of cross-coupling reactions, including Suzuki, Negishi, Stille, and Sonogashira couplings, due to their broad functional group tolerance and high catalytic activity. youtube.com A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, are commonly employed in conjunction with a diverse range of phosphine or N-heterocyclic carbene (NHC) ligands to tune the catalyst's reactivity and stability.

Nickel catalysts have emerged as a more cost-effective alternative to palladium for certain cross-coupling reactions. wikipedia.org They are particularly effective in Negishi couplings and have shown promise in Suzuki and cyanation reactions. wikipedia.orgmdpi.com Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts, sometimes enabling transformations that are challenging with palladium. For instance, nickel catalysis is often effective for the cyanation of aryl halides. mdpi.com

Nucleophilic Substitution Reactions at the Bromine Center

While metal-catalyzed reactions are predominant for the functionalization of this compound, the possibility of nucleophilic aromatic substitution (SₙAr) at the bromine-bearing carbon exists. The electron-withdrawing nature of the pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the positions ortho and para (C2, C4, and C6) to the nitrogen.

For a nucleophile to displace the bromide at the C4 position, the reaction typically requires strong nucleophiles and often elevated temperatures. The stability of the intermediate Meisenheimer complex, which is resonance-stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom, is a key factor in the feasibility of the SₙAr reaction. Common nucleophiles used in such reactions with bromopyridines include alkoxides, thiolates, and amines.

Amination, Alkoxylation, and Thiolation Studies

The bromine atom at the C-4 position of the pyridine ring is susceptible to nucleophilic substitution, most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for forming carbon-nitrogen bonds with aryl halides, including bromopyridines. chemspider.com While specific studies detailing the amination of this compound are not extensively documented in the provided search results, general protocols for similar substrates are well-established. These reactions typically involve a palladium catalyst, a phosphine ligand (like (±)-BINAP), and a base (such as NaOBu-t) to couple the bromopyridine with a primary or secondary amine. chemspider.com

The general conditions for such transformations are summarized below:

Reaction TypeReagents & ConditionsProduct Type
Amination Amine (R-NH2), Pd catalyst (e.g., [Pd2(dba)3]), Ligand (e.g., BINAP), Base (e.g., NaOBu-t), Solvent (e.g., Toluene), Heat. chemspider.com4-Amino-2-(1,3-dioxolan-2-yl)pyridine
Alkoxylation Alcohol (R-OH), Pd or Cu catalyst, Base (e.g., K2CO3, Cs2CO3), Solvent, Heat.4-Alkoxy-2-(1,3-dioxolan-2-yl)pyridine
Thiolation Thiol (R-SH), Pd or Cu catalyst, Base, Solvent, Heat.4-Thioether-2-(1,3-dioxolan-2-yl)pyridine

Alkoxylation and thiolation reactions, which form carbon-oxygen and carbon-sulfur bonds respectively, can also be accomplished using similar palladium- or copper-catalyzed cross-coupling methodologies. These transformations allow for the introduction of a wide array of functional groups at the 4-position of the pyridine ring, significantly expanding the synthetic utility of the parent compound.

Direct Displacement Strategies

Beyond the introduction of nitrogen, oxygen, and sulfur nucleophiles, the bromine atom can be displaced by carbon-based groups through various cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting the bromopyridine with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This strategy has been successfully applied to various bromo-thiophenes and bromo-anilines, demonstrating its wide applicability to halogenated aromatic systems. nih.gov

Other important direct displacement strategies include:

Heck Reaction: Coupling with an alkene.

Sonogashira Reaction: Coupling with a terminal alkyne.

Stille Reaction: Coupling with an organotin compound.

These reactions provide access to a diverse range of substituted pyridines where the bromine atom is replaced by aryl, vinyl, or alkynyl substituents, further highlighting the compound's role as a versatile synthetic intermediate.

Reactions Involving the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows it to participate in several types of reactions. It can be protonated by acids or undergo alkylation to form quaternary pyridinium (B92312) salts. Furthermore, the pyridine nitrogen can act as a ligand, coordinating to transition metals. This coordination can influence the reactivity of the molecule. For instance, in palladium-catalyzed reactions, the interaction between the pyridine nitrogen and the palladium center can sometimes lead to unexpected side reactions, such as the hydrolysis of other functional groups within the molecule. nih.govmdpi.com This interaction underscores the importance of considering the electronic properties of the nitrogen atom when designing synthetic routes involving this compound.

Reactivity and Deprotection of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring serves as a protecting group for the aldehyde functionality at the C-2 position. This group is generally stable under basic, reductive, and many oxidative conditions, allowing for selective manipulation of the C-4 bromine atom without affecting the aldehyde. organic-chemistry.orgthieme-connect.de

The deprotection of the 1,3-dioxolane ring to regenerate the parent aldehyde is a crucial step in many synthetic sequences. This is typically achieved under acidic conditions. A variety of chemoselective methods have been developed to perform this transformation under mild conditions, preserving other sensitive functional groups, such as the carbon-bromine bond. organic-chemistry.orgresearchgate.net

Several effective methods for dioxolane cleavage are outlined in the table below:

Reagent/CatalystConditionsNotes
Aqueous Acid Dilute HCl or H2SO4 in a water/organic solvent mixture. organic-chemistry.orgStandard method, but can be harsh for acid-sensitive substrates.
Cerium(III) triflate (Ce(OTf)3) Catalytic amount in wet nitromethane (B149229) at room temperature. organic-chemistry.orgHigh yields and selectivity under nearly neutral pH. organic-chemistry.org
Erbium(III) triflate (Er(OTf)3) Gentle Lewis acid catalyst in wet nitromethane at room temperature. organic-chemistry.orgEffective for substrates sensitive to stronger acids. organic-chemistry.org
Iodine Catalytic amount in acetone. organic-chemistry.orgMild and neutral conditions, tolerates double bonds and other acid-sensitive groups. organic-chemistry.org
Nickel Boride Generated in situ from NiCl2 and NaBH4 in methanol. rsc.orgresearchgate.netMild and efficient; halo and alkoxy groups are unaffected. rsc.orgresearchgate.net
Periodic Acid (HIO4) Aqueous periodic acid in DMF or THF. orientjchem.orgCleaves 1,3-dioxolanes to corresponding aldehydes in good yield. orientjchem.org

The 1,3-dioxolane group at the C-2 position exerts an electronic influence on the pyridine ring. Acetal (B89532) groups are generally considered to be electron-withdrawing through an inductive effect. This electron-withdrawing nature can affect the reactivity of the bromine atom at the C-4 position. By withdrawing electron density from the pyridine ring, the dioxolane group can make the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack in SNAr-type reactions. This electronic effect can also influence the efficiency and outcome of transition-metal-catalyzed cross-coupling reactions at the C-4 position.

Rearrangement and Isomerization Pathways

The available literature from the search results does not provide specific information on rearrangement or isomerization pathways for this compound. Such reactions are not commonly reported for this class of compounds under typical synthetic conditions. The stability of the bromopyridine core and the dioxolane ring generally precludes spontaneous rearrangements.

Applications As a Synthetic Building Block

Synthesis of Diverse Pyridine (B92270) Derivatives and Heterocycles

The dual functionality of 4-bromo-2-(1,3-dioxolan-2-yl)pyridine makes it an ideal substrate for creating a diverse library of substituted pyridine derivatives. The bromine atom acts as a synthetic handle for the introduction of various carbon and heteroatom substituents through well-established cross-coupling methodologies. nih.gov Concurrently, the protected aldehyde at the 2-position can be revealed under acidic conditions to provide a 2-formylpyridine derivative, which can then undergo a host of classical carbonyl reactions.

This strategic arrangement allows for selective and sequential reactions. For instance, the bromo group can be functionalized first, followed by deprotection and reaction of the aldehyde, or vice versa. This control is crucial for the regioselective synthesis of polysubstituted pyridines.

Key transformations include:

Palladium-catalyzed Cross-Coupling Reactions: The C4-Br bond can readily participate in reactions such as Suzuki-Miyaura (coupling with boronic acids), Stille (with organostannanes), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines). nih.gov These reactions are fundamental for creating C-C, C-N, and C-O bonds, enabling the attachment of aryl, alkyl, alkynyl, and amino groups to the pyridine core.

Carbonyl Chemistry: Following deprotection of the dioxolane group to reveal the aldehyde, this functionality can be used in reactions like Wittig olefination, reductive amination, aldol (B89426) condensations, and the formation of imines and hydrazones.

Heterocycle Annulation: The resulting functionalized pyridine derivatives can serve as precursors for the synthesis of fused heterocyclic systems. For example, a 2-amino-substituted pyridine can be cyclized with various reagents to form pyrido[2,3-d]pyrimidines, while a 2-hydrazido derivative can lead to pyrazolo[3,4-b]pyridines. mdpi.com

The table below summarizes some of the potential synthetic transformations starting from this compound.

Reaction TypeReagents/CatalystFunctional Group TargetedResulting Structure
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseC4-Br4-Aryl/Alkyl-2-(1,3-dioxolan-2-yl)pyridine
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseC4-Br4-Alkynyl-2-(1,3-dioxolan-2-yl)pyridine
Buchwald-Hartwig AminationR₂NH, Pd catalyst, BaseC4-Br4-Amino-2-(1,3-dioxolan-2-yl)pyridine
Acetal (B89532) DeprotectionAqueous Acid (e.g., HCl)1,3-Dioxolane (B20135)4-Bromo-2-formylpyridine
Wittig Reaction (post-deprotection)Phosphonium ylideC2-Aldehyde4-Bromo-2-(alkenyl)pyridine
Reductive Amination (post-deprotection)Amine, Reducing agent (e.g., NaBH₃CN)C2-Aldehyde4-Bromo-2-(aminomethyl)pyridine

Precursor for Advanced Pharmaceutical Intermediates (Generic Discussion)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. Pyridine derivatives are recognized for their ability to engage in biologically relevant interactions, such as hydrogen bonding and metal coordination. chim.itijpsonline.com The compound this compound serves as an excellent precursor for pharmaceutical intermediates precisely because it allows for the controlled and divergent synthesis of novel pyridine-based molecules. arborpharmchem.com

The strategic placement of the bromo and protected aldehyde groups enables chemists to systematically modify the pyridine core at two distinct positions. This is a cornerstone of modern drug discovery, where structure-activity relationships (SAR) are explored by creating analogues with varied substituents. For example, a Suzuki coupling at the 4-position might introduce a lipophilic aryl group to interact with a hydrophobic pocket in a target protein, while the aldehyde at the 2-position could be converted into a hydrogen bond donor/acceptor group to anchor the molecule in the active site.

The ability to perform sequential modifications provides a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. The versatility of this building block facilitates the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.

Construction of Ligands for Coordination Chemistry and Catalysis

Pyridine-containing ligands are ubiquitous in coordination chemistry and homogeneous catalysis due to the excellent coordinating ability of the pyridine nitrogen atom. chim.it this compound is a valuable starting material for crafting sophisticated ligand architectures.

The inherent Lewis basicity of the pyridine nitrogen allows it to act as a monodentate ligand. More importantly, the two functional handles can be elaborated to create multidentate ligands with tailored steric and electronic properties. For example:

Bidentate Ligands: A cross-coupling reaction at the 4-position can introduce another coordinating group. Coupling with 2-(tributylstannyl)pyridine, for instance, would generate a 2,4'-bipyridine (B1205877) scaffold, a classic bidentate chelating ligand. mdpi.com Alternatively, after deprotection, the 2-formyl group can be condensed with an amine bearing another donor atom (e.g., 2-picolylamine) to form a tridentate Schiff base ligand.

Pincer Ligands: More complex, tridentate "pincer" ligands can be assembled through a series of reactions. This often involves functionalizing both the 4- and 6-positions (if starting from a related precursor) or by building out from the 2- and 4-positions of the subject molecule.

These customized ligands can then be complexed with various transition metals (e.g., palladium, rhodium, iridium, ruthenium) to generate catalysts for a wide array of organic transformations, including cross-coupling reactions, hydrogenations, and C-H activation. The ability to fine-tune the ligand framework by choosing different substituents allows for the optimization of catalyst activity, selectivity, and stability.

Utility in the Development of Functional Materials and Probes

The electronic properties of the pyridine ring—specifically its electron-deficient nature—make it an attractive component for functional organic materials used in electronics and photonics. chim.it this compound can be utilized as a key building block for the synthesis of conjugated polymers, oligomers, and small molecules for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. researchgate.net

The C4-Br bond is a prime reaction site for polymerization reactions like Suzuki or Stille polycondensation, allowing the pyridine unit to be incorporated into a larger π-conjugated system. The electronic character of the resulting polymer can be tuned by the choice of comonomer. The pyridine nitrogen can also be used to modulate the material's properties through protonation or coordination to metal ions, which can alter its photophysical characteristics (e.g., fluorescence).

Furthermore, the aldehyde functionality (after deprotection) can be used to graft these molecules onto surfaces or to attach specific recognition elements or fluorescent reporters. This makes it a useful intermediate for developing chemosensors or fluorescent probes, where a change in the environment (e.g., pH, metal ion concentration) can be transduced into a measurable optical signal. researchgate.net

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

While direct examples involving this compound in MCRs are not extensively documented, its structure contains a key functional group for such transformations. After deprotection, the resulting 4-bromo-2-formylpyridine possesses an aldehyde group, which is a common electrophilic component in many named MCRs, including the Hantzsch pyridine synthesis, the Biginelli reaction, the Ugi reaction, and the Passerini reaction. nih.govrsc.org

This building block could be employed in an MCR to construct a complex molecular scaffold in a single step. The bromo-substituent would be carried through the reaction sequence, remaining available for subsequent post-MCR modifications via cross-coupling. This "MCR/post-modification" strategy is a powerful approach in diversity-oriented synthesis, allowing for the creation of large and structurally diverse compound libraries from simple starting materials.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms in Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. nih.gov For 4-Bromo-2-(1,3-dioxolan-2-yl)pyridine, the generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. aalto.fi

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the C(4)-Br bond of the pyridine (B92270) ring to a low-valent palladium(0) complex, typically generated in situ. aalto.finih.gov This step is often rate-determining and involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) intermediate. nih.gov Computational studies on similar bromopyridine systems suggest that the energy barrier for this step is influenced by the electronic properties of the pyridine ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst. rsc.org

Transmetalation: In the subsequent step, the organopalladium(II) intermediate reacts with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. This results in the transfer of the organic group from the boron atom to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species, forming a more nucleophilic boronate complex.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the resulting diorganopalladium(II) complex. This step forms the desired C-C coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The facility of this step is influenced by the steric and electronic nature of the coupling partners. berkeley.edu

Transition State Analysis and Energy Profiles of Key Steps

For the Suzuki-Miyaura coupling of this compound, DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net The energy profile for the oxidative addition of a bromopyridine to a Pd(0) complex, for instance, can be meticulously calculated. rsc.orgresearchgate.net These calculations often reveal a multi-step process involving the initial formation of a π-complex between the pyridine ring and the palladium center, followed by the actual C-Br bond cleavage. rsc.org

Below is a representative table illustrating a hypothetical energy profile for the key steps in a Suzuki-Miyaura reaction of this compound, based on typical values found in the literature for similar systems.

Reaction StepSpeciesRelative Free Energy (kcal/mol)
Oxidative AdditionReactants (Substrate + Pd(0)L₂)0.0
Transition State (OA)+15 to +20
TransmetalationPd(II) Intermediate-5 to -10
Transition State (TM)+10 to +15
Reductive EliminationDiorganopalladium(II) Complex-15 to -20
Transition State (RE)+5 to +10
-Products + Pd(0)L₂-25 to -35

This table presents hypothetical data for illustrative purposes, based on computational studies of similar cross-coupling reactions.

Theoretical Modeling of Regioselectivity and Stereoselectivity

While this compound has a single reactive site for standard cross-coupling, theoretical modeling is crucial for understanding regioselectivity in more complex analogs or in competitive reaction scenarios. For instance, if other leaving groups were present on the pyridine ring, DFT calculations could predict which site would be more reactive. This is typically achieved by comparing the activation barriers for oxidative addition at each site. rsc.org The site with the lower activation energy would be the kinetically favored position for the reaction. nih.gov

The regioselectivity in the coupling of dihalopyridines is often governed by a combination of factors, including the carbon-halogen bond dissociation energy and the electronic properties of the carbon atom at each position. rsc.org Generally, for Suzuki-Miyaura reactions, the reactivity of halogens follows the order I > Br > Cl. ajrconline.org For different positions on the pyridine ring, the electrophilicity of the carbon atom plays a significant role, with positions C2 and C4 being more electrophilic and generally more reactive than C3. nih.gov

Stereoselectivity is not a primary concern for the coupling reactions of this specific achiral molecule. However, in reactions involving chiral coupling partners or catalysts, computational modeling could be employed to predict and rationalize the formation of specific stereoisomers by analyzing the transition states leading to each product.

Electronic Structure Analysis of the Pyridine and Dioxolane Moieties

The electronic structure of this compound dictates its reactivity. The electron-withdrawing nature of the nitrogen atom in the pyridine ring influences the electron density distribution, making the carbon atoms at the 2, 4, and 6 positions more electrophilic. researcher.life The bromine atom at the 4-position further enhances the electrophilicity of this site, making it susceptible to oxidative addition by a nucleophilic Pd(0) catalyst.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between different orbitals. researchgate.netresearchgate.net An NBO analysis of this compound would provide quantitative data on the charge distribution and the nature of the C-Br bond.

AtomCalculated Natural Charge (e)
N1-0.5 to -0.6
C2+0.3 to +0.4
C4+0.1 to +0.2
Br-0.1 to -0.2

This table contains representative NBO charges based on DFT calculations of similar substituted pyridines and is for illustrative purposes.

The dioxolane group at the 2-position acts as a protecting group for the formyl functionality. Its electronic influence on the pyridine ring is primarily inductive. While it is generally considered to be weakly electron-withdrawing, its precise effect on the reactivity of the C-Br bond can be quantified through detailed computational analysis.

Spectroscopic Signatures in Mechanistic Studies (e.g., In-situ NMR)

While computational studies provide a theoretical framework for understanding reaction mechanisms, experimental techniques are essential for validation. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for monitoring the progress of a reaction in real-time, allowing for the detection and characterization of reactants, products, and sometimes even transient intermediates. azom.com

For a Suzuki-Miyaura reaction involving this compound, ¹H and ¹³C NMR spectroscopy can be used to track the disappearance of the starting material and the appearance of the coupled product. irb.hr More advanced techniques, such as ³¹P NMR, are particularly useful for studying the palladium catalyst and its various intermediate forms throughout the catalytic cycle, as the chemical shift of the phosphorus nuclei is highly sensitive to the coordination environment of the palladium center. rsc.org This can provide experimental evidence for the proposed oxidative addition and other key intermediates.

By combining the predictive power of computational modeling with the empirical data from in-situ spectroscopic studies, a comprehensive and detailed picture of the reaction mechanism for cross-coupling reactions of this compound can be developed.

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution and the solid state. For 4-Bromo-2-(1,3-dioxolan-2-yl)pyridine, a combination of one-dimensional and advanced two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's conformation.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are powerful tools for mapping the intricate network of connections between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the adjacent protons on the pyridine (B92270) ring (H3 with H5, and H5 with H6). sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the direct assignment of carbon resonances based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.netscience.gov This is invaluable for determining the molecule's preferred conformation. A key insight from NOESY would be the observation of a spatial correlation between the pyridine proton at the C3 position and the methine proton (H6) of the dioxolane ring, which would help define the torsional angle around the C2-C6 bond.

The following table illustrates the expected, hypothetical 2D-NMR correlations for this compound.

Proton (¹H)Expected COSY CorrelationsExpected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)Expected NOESY Correlations
H3H5C3C2, C4, C5H5, H6
H5H3, H6C5C3, C4, C6H3, H6
H6H5C6C2, C5, C7, C8H5, H7/H8
H7/H8H7/H8C7/C8C6H6

Dynamic NMR for Rotational Barriers and Exchange Processes

The single bond connecting the pyridine ring and the dioxolane group (C2-C6) may exhibit restricted rotation due to steric hindrance. Dynamic NMR (DNMR) is the technique of choice for investigating such conformational dynamics. mdpi.com

By recording ¹H or ¹³C NMR spectra at various temperatures, one could observe changes in the appearance of the signals. If the rotation around the C2-C6 bond is slow on the NMR timescale at low temperatures, separate signals might be observed for atoms in the different rotational conformers. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and eventually sharpen into a time-averaged signal at higher temperatures. mdpi.com From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing quantitative information about the conformational stability. nih.gov

Solid-State NMR Applications

While solution NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers unique insights into the structure, packing, and dynamics of molecules in their native solid form. nih.gov This is particularly useful for characterizing crystalline polymorphs, amorphous materials, or insoluble compounds.

For this compound, ssNMR could provide detailed information on intermolecular interactions. Specifically, ⁷⁹/⁸¹Br and ¹⁴N ssNMR could be employed to probe the local electronic environment around the bromine and nitrogen atoms. wiley.comresearchgate.net The quadrupolar coupling constants derived from these experiments are highly sensitive to the symmetry of the local environment and can be used to detect and characterize non-covalent interactions such as halogen bonds or hydrogen bonds in the solid state. nih.gov

ssNMR ExperimentTarget NucleusInformation Gained
¹³C CP-MAS¹³CHigh-resolution carbon spectrum in the solid state, revealing the number of crystallographically inequivalent molecules.
⁷⁹/⁸¹Br Static or MAS⁷⁹Br, ⁸¹BrQuadrupolar coupling constant, providing insight into the electronic environment and potential halogen bonding interactions. researchgate.net
¹⁴N Static or MAS¹⁴NQuadrupolar coupling constant, sensitive to the coordination and hydrogen bonding environment of the pyridine nitrogen.
¹H-¹³C HETCOR¹H, ¹³CCorrelation of proton and carbon nuclei in the solid state, aiding in spectral assignment and probing proximities.

Mass Spectrometry for Reaction Monitoring and Complex Product Identification

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org In a research context, it is invaluable for monitoring the progress of chemical reactions and identifying products, byproducts, and intermediates.

For this compound (C₈H₈BrNO₂), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the molecular ion would appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. researchgate.net

Electron ionization (EI) would likely induce predictable fragmentation pathways, providing structural confirmation. Key fragmentations would involve the loss of the bromine atom, cleavage within the dioxolane ring, or the loss of the entire dioxolane substituent. These fragmentation patterns are crucial for identifying the compound in complex mixtures or confirming its structure after synthesis. libretexts.orgmiamioh.edu

m/z ValueProposed FragmentFragmentation Pathway
230/232[C₈H₈BrNO₂]⁺Molecular Ion ([M]⁺)
151[C₈H₈NO₂]⁺Loss of ·Br from [M]⁺
157/159[C₆H₄BrN]⁺Loss of the dioxolane group
78[C₅H₄N]⁺Fragmentation of the pyridine ring

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Research Context

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint by probing the vibrations of chemical bonds. cdnsciencepub.com They are essential for identifying functional groups and confirming the structure of synthesized compounds.

For this compound, the spectra would be characterized by vibrations from the substituted pyridine ring and the dioxolane moiety.

Pyridine Ring Vibrations: C-H stretching vibrations would appear above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations would be found in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov

Dioxolane Ring Vibrations: Aliphatic C-H stretching modes would be observed just below 3000 cm⁻¹. Strong C-O stretching bands, characteristic of the acetal (B89532) group, would be prominent in the 1200-1000 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range. This region is often more clearly observed in the Raman spectrum. nih.gov

The principle of mutual exclusion suggests that vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa, especially for symmetric molecules. For this compound, symmetric ring breathing modes of the pyridine skeleton would likely be more intense in the Raman spectrum. cdnsciencepub.com

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000 (Medium)3100-3000 (Medium)
Aliphatic C-H Stretch2990-2850 (Medium)2990-2850 (Strong)
Pyridine Ring C=C, C=N Stretch1600-1450 (Strong)1600-1450 (Medium)
Dioxolane C-O Stretch1200-1000 (Strong)1200-1000 (Weak)
C-Br Stretch~650 (Medium-Weak)~650 (Strong)

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. Should a suitable single crystal of this compound be obtained, this technique would provide an unambiguous determination of its solid-state structure.

The resulting crystallographic data would yield a wealth of information, including:

Molecular Connectivity and Geometry: Unambiguous confirmation of the covalent bonding framework.

Precise Structural Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsional angles. nih.gov

Conformation: The exact conformation of the molecule in the solid state, including the pucker of the dioxolane ring and the dihedral angle between the pyridine and dioxolane moieties.

Intermolecular Interactions: A detailed map of how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking between pyridine rings or potential halogen bonding involving the bromine atom, which can influence the material's physical properties. nih.govnih.gov

Crystallographic ParameterInformation Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal.
Space GroupSymmetry of the crystal lattice.
Atomic CoordinatesThe precise x, y, z position of every atom.
Bond Lengths/AnglesExact geometric parameters of the molecule.
Torsion AnglesDefines the conformation of flexible parts of the molecule.
Intermolecular DistancesIdentifies and quantifies non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-stacking). nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Approaches

The synthesis of substituted pyridines often involves multi-step processes that may utilize hazardous reagents and solvents. A primary goal for future research should be the development of green and sustainable methods for the synthesis of 4-Bromo-2-(1,3-dioxolan-2-yl)pyridine. Traditional methods for related isomers have employed solvents like benzene (B151609) and reagents that generate significant waste. prepchem.com

Future approaches could focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and often allows for the use of more environmentally benign solvents, including water. ijpsonline.com

Catalyst-Free Reactions: Investigating reaction pathways that proceed efficiently without a catalyst, potentially in aqueous media, would represent a significant advancement in green chemistry. researchgate.net

Expanding the Scope of Derivatization via Novel Reactivity Modes

The structure of this compound features two key functional handles for derivatization: the carbon-bromine bond and the dioxolane group, which serves as a protected aldehyde. A systematic exploration of the reactivity at these sites is essential.

The bromo substituent is an ideal anchor for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Research should explore a wide range of these reactions:

Suzuki-Miyaura Coupling: Reaction with various aryl- and heteroarylboronic acids or esters to synthesize biaryl and heteroaryl-pyridines. mdpi.comnih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl substituents. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

Buchwald-Hartwig Amination: Reaction with amines to synthesize aminopyridine derivatives.

Negishi Coupling: Coupling with organozinc reagents, which can offer a complementary reactivity profile. mdpi.com

The dioxolane group can be readily deprotected under acidic conditions to reveal the parent 2-formylpyridine. This aldehyde is a versatile functional group for further transformations:

Reductive Amination: To produce a variety of secondary and tertiary amines.

Wittig Reaction: To generate substituted alkenes.

Condensation Reactions: To form imines or Schiff bases, which can be valuable ligands in coordination chemistry. researchgate.net

A key research avenue is the sequential or orthogonal functionalization of the two sites to build molecular complexity efficiently.

Table 1: Potential Derivatization Reactions for this compound

Functional Group Reaction Type Reagents/Catalyst Potential Product
4-Bromo Suzuki Coupling Arylboronic Acid, Pd catalyst, Base 4-Aryl-2-(1,3-dioxolan-2-yl)pyridine
4-Bromo Heck Coupling Alkene, Pd catalyst, Base 4-Alkenyl-2-(1,3-dioxolan-2-yl)pyridine
4-Bromo Buchwald-Hartwig Amine, Pd catalyst, Base 4-Amino-2-(1,3-dioxolan-2-yl)pyridine
2-Dioxolane Deprotection Aqueous Acid (e.g., HCl) 4-Bromo-2-formylpyridine
2-Formyl (post-deprotection) Reductive Amination Primary/Secondary Amine, Reducing Agent 4-Bromo-2-(aminomethyl)pyridine

Exploration in Emerging Chemical Fields (e.g., Photoredox Catalysis, Flow Chemistry)

Modern synthetic methodologies can offer new ways to synthesize and utilize this compound.

Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. mdpi.com Developing a flow process for the synthesis and subsequent derivatization of this compound would be a significant step towards its potential industrial application. Multi-step, continuous-flow synthesis of complex molecules has been demonstrated and could be applied here. mdpi.com

Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under exceptionally mild conditions. It could open up novel reaction pathways for the functionalization of the pyridine (B92270) ring or the C-Br bond that are not accessible through traditional thermal methods. For example, photoredox-mediated coupling reactions could provide access to a wider range of derivatives with high functional group tolerance.

Design and Synthesis of Complex Analogues with Tunable Properties

As a bifunctional building block, this compound is an excellent starting point for the generation of compound libraries for drug discovery and materials science. nih.govwhiterose.ac.uk By combining the derivatization strategies outlined in section 7.2, complex analogues with precisely controlled electronic and steric properties can be synthesized.

For example, the bromo position could be functionalized via Suzuki coupling to introduce electron-donating or electron-withdrawing aryl groups, while the aldehyde (after deprotection) could be used to build a side chain designed to interact with a biological target or to coordinate with a metal center. This dual functionalization allows for fine-tuning of properties such as solubility, lipophilicity, and coordinating ability. Such analogues could be explored as potential inhibitors of biological targets or as ligands for creating novel organometallic complexes with specific catalytic or photophysical properties. mdpi.comnih.gov

Table 2: Hypothetical Complex Analogues Derived from this compound

Analogue Structure Synthetic Strategy Potential Application Area
4-(4-Methoxyphenyl)-2-(morpholinomethyl)pyridine 1. Suzuki coupling with 4-methoxyphenylboronic acid. 2. Deprotection of dioxolane. 3. Reductive amination with morpholine. Medicinal Chemistry
4-(Pyren-1-yl)-2,2'-bipyridine 1. Suzuki coupling with pyrene-1-boronic acid. 2. Deprotection. 3. Reaction with 2-lithiopyridine (or similar). Materials Science (Fluorescent Probes, Ligands)

Addressing Research Gaps and Overcoming Synthetic Challenges

The most significant research gap for this compound is the lack of a well-established, high-yielding, and scalable synthetic protocol. The synthesis of polysubstituted pyridines can be challenging due to issues of regioselectivity. Future work must prioritize the development of a robust synthesis that reliably produces the desired 4-bromo-2-yl isomer over other potential isomers.

Once a reliable synthesis is established, a comprehensive characterization of the compound's physicochemical properties and a systematic study of its reactivity are needed. This includes:

Detailed Spectroscopic and Crystallographic Analysis: To fully confirm its structure and understand its solid-state packing.

Mapping its Reactivity: Systematically evaluating its performance in a wide array of cross-coupling and derivatization reactions to understand its scope and limitations.

Computational Studies: Employing density functional theory (DFT) to calculate properties like molecular electrostatic potential and frontier molecular orbitals to predict its reactivity and guide the design of new reactions and complex analogues. mdpi.com

By addressing these fundamental gaps, the scientific community can unlock the full potential of this compound as a valuable tool for chemical innovation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.